(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(furan-2-yl)methanone
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Overview
Description
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(furan-2-yl)methanone is a complex organic compound that features a pyrazole ring, a piperazine ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(furan-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and piperazine intermediates, followed by their coupling with a furan derivative under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in the final product .
Chemical Reactions Analysis
Types of Reactions
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(furan-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(furan-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(furan-2-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes such as proliferation, apoptosis, or signal transduction. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole, piperazine, and furan derivatives that share structural similarities and may exhibit comparable chemical and biological properties. Examples include:
- (3-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(furan-2-yl)methanone
- (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(thiophene-2-yl)methanone .
Uniqueness
What sets (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(furan-2-yl)methanone apart is its unique combination of functional groups and rings, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
CAS No. |
1286732-81-7 |
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Molecular Formula |
C14H18N4O2 |
Molecular Weight |
274.32 g/mol |
IUPAC Name |
furan-2-yl-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C14H18N4O2/c19-14(13-3-1-12-20-13)17-9-6-16(7-10-17)8-11-18-5-2-4-15-18/h1-5,12H,6-11H2 |
InChI Key |
AKDQZOPQEFVTQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCN2C=CC=N2)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
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